molecular formula C12H16FNO3 B2796214 Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate CAS No. 2248387-81-5

Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate

Cat. No.: B2796214
CAS No.: 2248387-81-5
M. Wt: 241.262
InChI Key: QRRQDFFEAJRJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C12H16FNO3 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-fluoro-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines or alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include nitrobenzoates or hydroxylated derivatives.

    Reduction: Products include amines or alcohols.

    Hydrolysis: The major product is 5-amino-2-fluoro-4-methoxybenzoic acid.

Scientific Research Applications

Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate
  • Tert-butyl 2-amino-4-fluoro-5-methoxybenzoate
  • Tert-butyl 5-amino-2-fluorophenylcarbamate

Uniqueness

Tert-butyl 5-amino-2-fluoro-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity. The combination of the tert-butyl ester, amino, fluoro, and methoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 5-amino-2-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-9(14)10(16-4)6-8(7)13/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRQDFFEAJRJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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